molecular formula C10H9FO4 B3048848 Dimethyl 3-fluorophthalate CAS No. 183448-41-1

Dimethyl 3-fluorophthalate

Cat. No.: B3048848
CAS No.: 183448-41-1
M. Wt: 212.17 g/mol
InChI Key: CHGPELMANYOUNH-UHFFFAOYSA-N
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Description

Dimethyl 3-fluorophthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of a fluorine atom at the third position of the phthalate ring. This compound is typically used in various chemical processes and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Dimethyl 3-fluorophthalate, similar to other phthalates, is known to interact with various targets in the body. Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Mode of Action

The mode of action of this compound involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways . These pathways lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Pharmacokinetics

After oral ingestion, a great part of this compound is rapidly metabolized by esterase in the gastrointestinal tract into its primary, active metabolite . The pharmacokinetic parameters of this metabolite include maximum observed concentration, time to reach maximum observed concentration, apparent half-life of the drug in plasma, and area under the plasma concentration–time curve .

Result of Action

CD8 + T-cells are the most profoundly affected, but reduction also occurs in the CD4 + population, particularly within the pro-inflammatory T-helper Th1 and Th17 subsets, creating a bias toward more anti-inflammatory Th2 and regulatory subsets .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, a novel ferrate(VI)/titanium dioxide/ultraviolet [Fe(VI)/TiO2/UV] system was successfully established for the photocatalytic oxidation of dimethyl phthalate . This system demonstrated a higher removal efficiency of the compound than the conventional TiO2/UV and Fe(VI) alone systems .

Biochemical Analysis

Biochemical Properties

They can interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Cellular Effects

The cellular effects of Dimethyl 3-fluorophthalate are currently unknown. Related compounds such as dimethyl fumarate have been shown to have significant effects on cells. For instance, dimethyl fumarate has been found to promote glycolysis and diminish cell respiration in endothelial cells .

Molecular Mechanism

Phthalates are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as dimethyl fumarate have been shown to have temporal effects. For instance, dimethyl fumarate was found to significantly diminish the apoptosis of oligodendrocytes over time during cuprizone intoxication .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Related compounds such as dimethyl fumarate have been shown to have dosage-dependent effects. For example, dimethyl fumarate treatment effectively ameliorated symptoms in an animal model of multiple sclerosis .

Metabolic Pathways

Related compounds such as dimethyl fumarate have been shown to alter the energetic metabolism of endothelial cells .

Transport and Distribution

Phthalates are known to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds such as dimethyl fumarate have been shown to have profound alterations in the metabolic profile of human CD4+ and CD8+ T cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 3-fluorophthalate can be synthesized through the esterification of 3-fluorophthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the mixture to reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the final product. The excess methanol used in the reaction is usually recovered and recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-fluorophthalate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 3-fluorophthalic acid and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of 3-fluorophthalic alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted phthalate derivatives.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Hydrolysis: 3-fluorophthalic acid and methanol.

    Reduction: 3-fluorophthalic alcohol.

    Substitution: Various substituted phthalate derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 3-fluorophthalate has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various fluorinated compounds and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of plasticizers and other phthalate derivatives.

Comparison with Similar Compounds

Dimethyl 3-fluorophthalate can be compared with other phthalate esters such as dimethyl phthalate and diethyl phthalate. The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased reactivity and stability, compared to its non-fluorinated counterparts. Similar compounds include:

    Dimethyl phthalate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    Diethyl phthalate: Similar structure but with ethyl groups instead of methyl groups, affecting its physical and chemical properties.

Properties

IUPAC Name

dimethyl 3-fluorobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGPELMANYOUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518130
Record name Dimethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183448-41-1
Record name Dimethyl 3-fluorobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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